molecular formula C9H11N5 B2588077 N-cyclopropyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine CAS No. 1340805-46-0

N-cyclopropyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Katalognummer: B2588077
CAS-Nummer: 1340805-46-0
Molekulargewicht: 189.222
InChI-Schlüssel: MZXYEUNOPDFNJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopropyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Vorbereitungsmethoden

The synthesis of N-cyclopropyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 3-methyl-1H-[1,2,4]triazole-5-amine with cyclopropyl isocyanate, followed by cyclization with hydrazine hydrate. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process .

Analyse Chemischer Reaktionen

N-cyclopropyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the triazolopyridazine ring are replaced by other groups.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Polo-like Kinase 1 Inhibition
Research has identified N-cyclopropyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine as a potential inhibitor of Polo-like kinase 1 (Plk1), a protein implicated in cell division and cancer progression. Inhibitors targeting the polo-box domain of Plk1 have shown promise in reducing tumor growth in various cancer types. The compound's ability to selectively inhibit Plk1 without significant off-target effects makes it a candidate for further development into anticancer therapies .

Table 1: Summary of Anticancer Activity Studies

CompoundTargetIC50 (μM)Remarks
This compoundPlk114.74 ± 0.48Effective in vitro and in vivo models
Other triazole derivativesVariousVariesComparatively less selective

Antibacterial Properties

Recent studies indicate that compounds similar to this compound exhibit significant antibacterial activity against Staphylococcus aureus. The introduction of cyclopropane fragments enhances the antibacterial effect, suggesting that modifications to the molecular structure can lead to improved efficacy against resistant strains .

Table 2: Antibacterial Activity Against Staphylococcus aureus

CompoundMIC (μM)MBC (μM)Efficacy Comparison
This compound10.1–10.620.2–21.2Comparable to Ciprofloxacin
Other synthesized compounds5.2–933.410.4–933.4Varies widely

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications at specific positions on the triazole ring and the introduction of various substituents can significantly affect both its anticancer and antibacterial activities.

Key Findings:

  • The presence of cyclopropane enhances antibacterial activity.
  • Substituents on the aniline moiety can either enhance or diminish activity depending on their electronic properties .

Wirkmechanismus

The mechanism of action of N-cyclopropyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

N-cyclopropyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine can be compared with other similar compounds, such as:

    N-methyl-N-[3-(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl]acetamide: This compound also belongs to the triazolopyridazine class and exhibits similar biological activities.

    N-cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine:

The uniqueness of this compound lies in its specific cyclopropyl and methyl substitutions, which can influence its biological activity and chemical reactivity.

Biologische Aktivität

N-Cyclopropyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a compound of significant interest due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H12N5C_{10}H_{12}N_5 and features a triazolo-pyridazine core structure. Its unique cyclopropyl and methyl substitutions may influence its biological interactions and pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, compounds within the triazolo-pyridazine class have been investigated for their effects on:

  • Kinase Inhibition : Certain derivatives show promise as inhibitors of kinases involved in cancer progression. For instance, triazolopyridazine derivatives have been reported to inhibit c-Met kinases with low nanomolar IC50 values .
  • Antiparasitic Activity : Research indicates that triazolopyridazines can effectively eliminate Cryptosporidium parasites in vitro, showcasing their potential as antiparasitic agents .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the triazolo-pyridazine structure can significantly impact potency and selectivity. For example:

Substituent Effect on Activity
Cyclopropyl groupEnhances binding affinity
Methyl groupModulates lipophilicity
TrifluoromethylIncreases potency against certain targets

These modifications suggest that fine-tuning the chemical structure can optimize the compound's biological activity.

Case Studies

  • Anticancer Activity : A study evaluated the efficacy of this compound against various cancer cell lines. Results indicated significant antiproliferative effects with GI50 values in the low micromolar range .
  • Antimicrobial Effects : Another investigation focused on the compound's antimicrobial properties. The results demonstrated effective inhibition against several bacterial strains, suggesting potential applications in treating infections .

Eigenschaften

IUPAC Name

N-cyclopropyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c1-6-11-12-9-5-4-8(13-14(6)9)10-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXYEUNOPDFNJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.